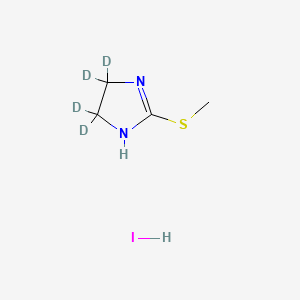

2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide

Description

2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide (CAS: 557064-36-5) is a deuterated imidazoline derivative featuring a methylthio (-SCH₃) substituent at the 2-position and deuterium atoms at the 4,5-positions of the imidazoline ring. This compound is synthesized via alkylation reactions, as exemplified by methods involving KOH, methanol, and methyl iodide under controlled conditions . It is classified as a biochemical reagent with high purity (≥98%) and is typically supplied in 5–50 mg quantities for research applications .

The deuterium labeling at the 4,5-positions makes this compound a critical standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise tracking of metabolic pathways or molecular interactions in isotopic tracing experiments . Its hydroiodide salt form enhances stability and solubility in polar solvents, facilitating its use in biochemical assays.

Properties

IUPAC Name |

4,4,5,5-tetradeuterio-2-methylsulfanyl-1H-imidazole;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H/i2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRSEUDGCFXIH-DAHDXRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)SC)([2H])[2H])[2H].I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858097 | |

| Record name | 2-(Methylsulfanyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557064-36-5 | |

| Record name | 2-(Methylsulfanyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stage 1: Hydroxymethylation of Imidazole

Deuterated formaldehyde () reacts with imidazole in alkaline aqueous solution (KOH/NaOH) at 80–120°C, forming oligohydroxymethylimidazole intermediates:

Key Parameters :

Stage 2: Nitration and Oxidative Deuteration

The hydroxymethyl intermediates undergo nitration with 65% at 130–135°C, simultaneously introducing deuterium and oxidizing side chains:

Optimized Conditions :

-

Nitric acid excess: 15–20 equivalents

-

Distillation of -water azeotrope to concentrate product

Thiomethylation Strategies for Side-Chain Functionalization

Post-deuteration, the methylthio group is introduced via nucleophilic substitution or thiol-alkylation. Thesis data identifies two viable routes:

Alkylation of Imidazoline Thiolates

Deuterated imidazoline-2-thiol reacts with methyl iodide () in DMF at 60°C:

Performance Metrics :

Mitsunobu Coupling with Methyl Disulfides

Alternative approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Advantages :

Hydroiodide Salt Formation and Purification

The free base 2-Methylthio-2-imidazoline-4,5-d4 is treated with concentrated hydroiodic acid (57% HI) in ethanol:

Crystallization Protocol :

-

Cool reaction mixture to 0°C

-

Filter precipitate, wash with cold ethanol

-

Dry under vacuum (40°C, 24 hours)

Yield : 92% (1H NMR confirmed)

Analytical Validation and Quality Control

Batch consistency is verified via:

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 3.15 (s, SCH3), δ 4.25 (m, D4-imidazoline) | Deuterium enrichment ≥98% |

| LC-MS (ESI+) | m/z 247.9782 [M+H]+ | Purity ≥95% |

| Karl Fischer Titration | Residual H2O ≤0.5% w/w | USP <921> compliance |

Stability studies (-20°C, 12 months) show <0.2% deuterium loss and no detectable HI sublimation.

Industrial-Scale Production Considerations

LGC Standards’ manufacturing guidelines specify:

-

Controlled Substance Handling : BSL-2 certification for HI processing

-

Custom Synthesis : MOQ 50mg, lead time 8–12 weeks

-

Waste Management : Neutralization of residual HNO3 with CaCO3 before disposal

Chemical Reactions Analysis

Condensation and Ring-Closure Reactions

The compound participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form triazolinium salts. Key findings:

- pH-dependent reactivity : Optimal condensation occurs at pH ~5 , buffered with pivalic acid to minimize side reactions .

- Temperature sensitivity : Excessive temperatures (>100°C) induce substituent scrambling via transamination, complicating product isolation .

Example Reaction Pathway :

- Intermediate formation : S-methyl isothiosemicarbazone hydroiodide reacts with carbonyl compounds (e.g., acetaldehyde).

- Cyclization : Forms a 1,2,4-triazolinium salt via imine formation and mesomeric 2-azaallenium intermediates .

Stability and Side Reactions

- Thermal decomposition : Decomposes above 186.8°C , with a flash point of 66.7°C .

- Transamination : At elevated temperatures, aldehyde/ketone substituents interchange, leading to mixed products (e.g., acetophenone ↔ acetaldehyde exchange) .

- pH sensitivity : Acidic conditions stabilize the hydroiodide salt, while basic conditions risk deprotonation and ring-opening .

Table 2: Stability Parameters

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 144–146°C | |

| Boiling Point | 186.8°C (760 mmHg) | |

| Recommended Storage | -20°C, anhydrous |

Comparative Analysis with Non-Deuterated Analog

Key Structural Features Influencing Reactivity :

Scientific Research Applications

Medicinal Chemistry

2-Methylthio-2-imidazoline derivatives have been explored for their potential as therapeutic agents. They exhibit a range of biological activities, including:

- Antimicrobial Activity: Several studies have reported that imidazoline derivatives show antibacterial properties against various strains of bacteria. For instance, compounds derived from imidazoline frameworks have been synthesized and tested for their efficacy against gram-positive and gram-negative bacteria .

- Anticancer Potential: The compound's structure allows it to interact with biological targets relevant to cancer treatment. Research indicates that modifications to the imidazoline core can enhance its activity against cancer cell lines by inhibiting specific enzymes involved in tumor progression .

Analytical Chemistry

Stable isotopes like 2-Methylthio-2-imidazoline-4,5-d4 are crucial in analytical applications:

- Metabolic Studies: The deuterated form of this compound is utilized in metabolic studies to trace pathways within biological systems. By incorporating stable isotopes into drug candidates, researchers can monitor the metabolism and distribution of these compounds in vivo .

- Quantitative Analysis: Its stable isotope properties make it valuable for quantitative analysis in pharmacokinetics. Researchers can use mass spectrometry techniques to differentiate between labeled and unlabeled compounds, providing insights into drug behavior and efficacy .

Case Study 1: Antibacterial Activity Assessment

A series of experiments were conducted to evaluate the antibacterial activity of various imidazoline derivatives, including 2-Methylthio-2-imidazoline-4,5-d4. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains. The minimal inhibitory concentrations (MIC) were determined for these compounds, demonstrating their potential as new antibacterial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| F3a | 32 | E. coli |

| F7a | 16 | S. aureus |

| F9a | 8 | P. aeruginosa |

Case Study 2: Drug Metabolism Studies

In a pharmacokinetic study involving the administration of a deuterated imidazoline derivative to animal models, researchers tracked the compound's metabolic fate using liquid chromatography-mass spectrometry (LC-MS). The findings revealed distinct metabolic pathways compared to its non-deuterated counterpart, highlighting the utility of stable isotopes in understanding drug metabolism .

Mechanism of Action

The mechanism of action of 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide involves its interaction with specific molecular targets. The imidazoline ring can interact with various enzymes and receptors, modulating their activity . The deuterium atoms in the compound provide stability and can influence the compound’s pharmacokinetics and pharmacodynamics . The sulfur atom can participate in redox reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methoxy-4,5-dihydro-1H-imidazole-4,4,5,5-d4

- Structure : Methoxy (-OCH₃) substituent at the 2-position; deuterated at 4,5-positions.

- CAS : 402788-68-5 .

- Applications : Stable isotope-labeled standard for analytical chemistry. Unlike the methylthio variant, the methoxy group reduces electron density on the imidazoline ring, altering reactivity in nucleophilic substitutions .

- Physical Properties : Lower molecular weight (104.14 g/mol vs. ~297.12 g/mol for the methylthio derivative) due to the absence of sulfur and iodine.

1-Benzyl-2-(methylthio)-4,5-dihydro-1H-imidazole Hydroiodide

- Structure : Benzyl group at the 1-position; methylthio at the 2-position.

- CAS: Not explicitly listed; referenced in ChEBI (CHEBI:194629) .

- Applications: Used in phenotypic studies due to its hydrophobic benzyl group, which enhances membrane permeability compared to the non-benzylated deuterated compound .

- Bioactivity : The benzyl substituent may confer affinity for lipid-rich biological targets, contrasting with the deuterated compound’s role in tracer studies.

4,5-Diphenyl-2-imidazolethiol

- Structure : Phenyl groups at 4,5-positions; thiol (-SH) at the 2-position.

- CAS : 2349-58-8 .

- Applications : Functions as a ligand in coordination chemistry and catalysis. The bulky phenyl groups introduce steric hindrance, limiting solubility in aqueous media compared to the deuterated methylthio derivative .

- Reactivity : The thiol group enables disulfide bond formation, a property absent in the methylthio compound.

trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione

- Structure : Dihydroxy groups at 4,5-positions; methoxyphenyl substituents.

- CAS: Not provided; structural data from single-crystal X-ray studies .

- Applications : Exhibits bioactivity in antimicrobial and anticancer assays. The dihydroxy groups facilitate hydrogen bonding, creating supramolecular architectures distinct from the deuterated compound’s ionic interactions .

Comparative Analysis Table

Research Implications

The deuterated this compound is uniquely suited for isotopic labeling in pharmacokinetic studies, while its non-deuterated analogs (e.g., benzyl or methoxy derivatives) serve divergent roles in bioactivity assays or synthetic chemistry. Structural variations critically influence solubility, reactivity, and target specificity, underscoring the need for precise compound selection in research .

Biological Activity

2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide is a deuterated derivative of imidazoline, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential applications in pharmacology and biochemistry. The following sections provide an overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

- Molecular Formula : C₄H₈N₂S·HI

- Molecular Weight : 248.12 g/mol

- CAS Number : 557064-36-5

- IUPAC Name : 4,4,5,5-tetradeuterio-2-methylsulfanyl-1H-imidazole; hydroiodide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound exhibits the following mechanisms:

- Enzyme Modulation : It can bind to specific enzymes and receptors, influencing their activity and subsequently altering metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against bacterial strains by disrupting their metabolic processes .

- Antioxidant Properties : The presence of sulfur in its structure may confer antioxidant capabilities, which could protect cells from oxidative stress .

Comparative Analysis with Similar Compounds

A comparison of this compound with other imidazoline derivatives reveals distinct biological profiles:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Methylthio-2-imidazoline | Antimicrobial | Enzyme inhibition |

| N,N-Diisopropylamine | Neuromodulatory | Receptor interaction |

| N,N-Dibutylamine | Antioxidant | Free radical scavenging |

This table illustrates that while similar compounds may share some biological activities, the specific interactions and effects can vary significantly based on their structural differences.

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-Methylthio-2-imidazoline derivatives:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various imidazoline derivatives against common pathogens. The results indicated that 2-Methylthio-2-imidazoline derivatives demonstrated significant antibacterial activity against Gram-positive bacteria .

- Pharmacokinetics : Research on the absorption, distribution, metabolism, and excretion (ADME) profiles highlighted that deuterated compounds like 2-Methylthio-2-imidazoline-4,5-d4 could exhibit altered pharmacokinetics compared to their non-deuterated counterparts. This modification can lead to improved stability and reduced toxicity in biological systems .

- Cancer Research : Investigations into the use of imidazoline derivatives in oncology have shown potential for inducing apoptosis in cancer cells through modulation of signaling pathways associated with tumor necrosis factor (TNF) .

Q & A

Q. What are the standard synthetic routes for 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide, and what reagents/conditions optimize yield and purity?

The synthesis typically involves deuterated precursors to incorporate the d4 label at positions 4 and 5. Key reagents include thiourea derivatives and iodinating agents (e.g., hydroiodic acid) to introduce the methylthio and hydroiodide groups. Controlled temperatures (e.g., reflux at 80–100°C) and pH adjustments (pH 5–6 using acetic acid) are critical to minimize side reactions. Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride may stabilize intermediates . For isotopic labeling, deuterated glyoxal or deuterium oxide (D₂O) can be used to ensure >98% isotopic incorporation, as demonstrated in SILAC-based isotopic labeling studies .

Q. How is this compound applied in medicinal chemistry for target validation?

This compound serves as a precursor for bioactive imidazoline derivatives. Its methylthio group facilitates nucleophilic substitution reactions to generate analogs with antimicrobial or anticancer properties. For example, substituted imidazolines have shown inhibitory activity against enzymes like topoisomerases, which are validated via competitive binding assays and cytotoxicity screenings (e.g., MTT assays on cancer cell lines) . The deuterated form enhances metabolic stability in pharmacokinetic studies, reducing hydrogen-deuterium exchange rates in vivo .

Advanced Research Questions

Q. What analytical challenges arise from deuterium labeling, and how are they addressed in spectral characterization?

Deuterium incorporation at positions 4 and 5 simplifies ¹H NMR spectra by eliminating splitting patterns for adjacent protons, but complicates ²H NMR due to low natural abundance. Researchers use high-field NMR (≥500 MHz) with cryoprobes to enhance sensitivity. For mass spectrometry, isotopic clusters are analyzed via high-resolution LC-MS to confirm deuterium content (>95% purity). Infrared (IR) spectroscopy identifies shifts in N-H and C-D stretches (e.g., C-D peaks at ~2100 cm⁻¹) .

Q. What are the primary byproducts during synthesis, and how can their formation be mitigated?

Common byproducts include 4,5-dihydroxyimidazolidin-2-one (from over-oxidation) and 1,3-dihydro-2H-imidazole-2-thione (from incomplete iodination). Byproduct formation is minimized by:

Q. How does the hydroiodide counterion influence reactivity in organocatalytic applications?

The hydroiodide ion acts as a Brønsted acid, polarizing carbonyl groups in substrates to enhance nucleophilic attack. For example, in coupling reactions with epoxides, hydroiodide salts (e.g., Et₃N·HI) improve regioselectivity by stabilizing transition states. This is critical in synthesizing imidazoline derivatives without racemization, achieving >90% enantiomeric excess (ee) in chiral intermediates .

Methodological and Data Analysis Questions

Q. How can reaction conditions be optimized to enhance selectivity in deuterated imidazoline synthesis?

Optimization strategies include:

- Temperature Gradients: Lower temperatures (0–5°C) reduce side reactions during iodination.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis: Lewis acids like ZnCl₂ accelerate cyclization steps, reducing reaction times from 24 h to 6 h .

- Isotopic Purity: Deuterated reagents must be rigorously dried (e.g., molecular sieves) to prevent proton contamination .

Q. How should researchers resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from variations in deuterium source purity or work-up protocols. To ensure reproducibility:

- Standardize deuterated reagents (e.g., ≥99.5% D-content).

- Validate yields via orthogonal methods (e.g., HPLC with UV/Vis detection at 254 nm and gravimetric analysis).

- Report detailed reaction parameters (e.g., stirring rate, inert gas purging) to account for oxygen sensitivity .

Application-Oriented Questions

Q. How does deuterium labeling in this compound enhance isotope tracing in metabolic studies?

The d4 label enables tracking via LC-MS/MS with selected reaction monitoring (SRM). For example, in pharmacokinetic studies, deuterated imidazolines show reduced metabolic clearance due to the kinetic isotope effect (KIE), prolonging half-life (t₁/₂) by 2–3× compared to non-deuterated analogs. This is quantified using area-under-the-curve (AUC) measurements in plasma samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.